![molecular formula C12H13N3O2S B2606002 {[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid CAS No. 332936-67-1](/img/structure/B2606002.png)

{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

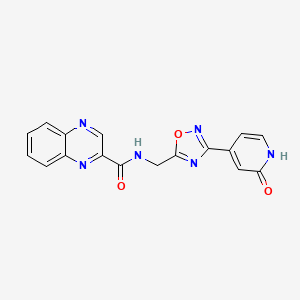

“{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid” is a product used for proteomics research . Its molecular formula is C12H13N3O2S .

Synthesis Analysis

The synthesis of a similar compound, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, was reported in the literature . It was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of it to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol . The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketones group to the corresponding secondary alcohol was carried out with sodium borohydride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, include acylation, cyclization, S-alkylation, and reduction .Applications De Recherche Scientifique

Cyclization and Derivative Formation

The compound {[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid is used in synthesizing a range of derivatives. In one study, it was converted into thiosemicarbazides, which upon cyclization, led to the formation of 4H-1,2,4-triazole-3(2H)-thione derivatives and 2-amino-1,3,4-thiadiazole derivatives. These derivatives were analyzed through X-ray structure analysis, and some exhibited pharmacological effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Pharmacological Properties

A study synthesized esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which showed various biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial. The compounds were also considered as intermediates for synthesizing other complex structures. The study also examined the acute toxicity of these compounds, finding them to be low-toxic or practically non-toxic (Salionov, 2015).

Antimicrobial Activities

Derivatives formed from the compound have been researched for antimicrobial activities. One study synthesized 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigated their antimicrobial activities. These derivatives showed good activity against a variety of microorganisms (Demirbaş et al., 2009).

Synthesis and Characterization of Complexes

The compound has been utilized to synthesize and characterize various complexes. For instance, dinuclear cobalt and nickel complexes were synthesized using a mercaptoacetic acid substituted 1,2,4-triazole ligand. These complexes underwent extensive characterization and exhibited strong urease inhibitory activities (Fang et al., 2019).

Mécanisme D'action

Triazoles

Triazoles are a class of compounds that have been associated with numerous biomedical applications . They have been found to possess antibacterial, antifungal, anticancer, antioxidant activity, and anticonvulsant effects . The presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial and anti-inflammatory activities .

Propriétés

IUPAC Name |

2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11-13-14-12(15(11)2)18-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMMJMVRJGHXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)

![3-isopentyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605934.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)